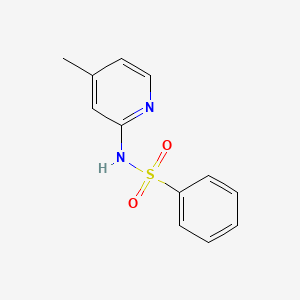

N-(4-Methyl-2-pyridyl)benzenesulfonamide

Description

The exact mass of the compound N-(4-Methyl-2-pyridyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Methyl-2-pyridyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methyl-2-pyridyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZNSVHPQINMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332902 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53472-20-1 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Topic: Solubility Profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and data analysis techniques required to characterize the solubility of N-(4-Methyl-2-pyridyl)benzenesulfonamide. While specific experimental data for this compound is not extensively published, this document outlines the authoritative framework for its determination and interpretation, empowering researchers to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, present best-practice experimental protocols, discuss the strategic selection of organic solvents, and explore the utility of predictive models like the Jouyban-Acree model.

Introduction: The Significance of N-(4-Methyl-2-pyridyl)benzenesulfonamide and its Solubility

N-(4-Methyl-2-pyridyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities and are integral moieties in numerous commercial drugs. The specific structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide, featuring a benzenesulfonamide core linked to a substituted pyridine ring, suggests its potential as a synthetic intermediate or a candidate for drug discovery programs.

The solubility of this compound is a paramount consideration for its practical application. In process chemistry, solubility data dictates the choice of solvents for reaction media, crystallization, and purification, directly impacting yield and purity. For pharmaceutical development, solubility in various excipients is a key factor in formulation design.[1] Furthermore, for orally administered drugs, aqueous solubility over a range of pH values is a critical determinant of bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[2][3]

This guide serves as a self-validating framework for establishing a robust solubility profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide, ensuring that the data generated is accurate, reliable, and fit for purpose in a research and development setting.

Theoretical Framework: The Energetics of Dissolution

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of solution (ΔGsol):

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution, reflecting the change in disorder of the system.

For a substance to dissolve spontaneously, ΔGsol must be negative. This process can be conceptually broken down into three steps:

-

Lattice Energy: Energy required to break the bonds holding the solute molecules together in the crystal lattice (endothermic).

-

Cavitation Energy: Energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

-

Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules (exothermic).

The interplay of these energy components determines the overall solubility. The chemical structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide, with its aromatic rings, sulfonamide group, and pyridine nitrogen, allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The extent to which a solvent can favorably engage in these interactions will dictate the compound's solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[4][5] This method is reliable and accurately reflects the thermodynamic equilibrium between the dissolved and undissolved solute.

Core Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Step 1: Material Preparation

-

Add an excess amount of solid N-(4-Methyl-2-pyridyl)benzenesulfonamide to a series of vials. An excess is critical to ensure that a saturated solution is formed, and it is important that enough solid remains at the end of the experiment.[4]

-

To each vial, add a precise volume of the selected organic solvent.

Step 2: Equilibration

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. Temperature control is crucial as solubility is highly temperature-dependent. A standard temperature for initial screening is 25 °C (298.15 K).

-

Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours. For poorly soluble compounds, longer times may be necessary to reach equilibrium.[4][5]

Step 3: Phase Separation

-

After the equilibration period, allow the vials to rest in the temperature bath for a short period to allow the excess solid to sediment.[4]

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

Step 4: Analysis

-

Dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved N-(4-Methyl-2-pyridyl)benzenesulfonamide using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] HPLC offers the advantage of separating the analyte from any potential impurities or degradation products.[4]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Step 5: Confirmation of Equilibrium

-

To ensure that equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Strategic Solvent Selection

A comprehensive solubility screen should include a diverse set of organic solvents to probe different types of solute-solvent interactions. The choice of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Examples | Predominant Interactions with Solute |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen bond donating and accepting. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions, hydrogen bond accepting. |

| Non-Polar | Hexane, Toluene, Chloroform | Van der Waals forces (dispersion). |

| Ethers | Tetrahydrofuran (THF), Dioxane | Hydrogen bond accepting, moderate polarity. |

| Esters | Ethyl Acetate | Hydrogen bond accepting, moderate polarity. |

A thorough understanding of the solute's structure can guide solvent selection. The sulfonamide group in N-(4-Methyl-2-pyridyl)benzenesulfonamide has both hydrogen bond donor (N-H) and acceptor (S=O) sites, suggesting potential for good solubility in polar protic and aprotic solvents. The aromatic rings may contribute to solubility in solvents like toluene through π-π stacking interactions.

Predictive Approaches: The Jouyban-Acree Model

In cases where extensive experimental data is unavailable or for screening a large number of solvent mixtures, predictive models can be invaluable. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating and predicting the solubility of a solute in mixed solvent systems.[6][7][8]

The general form of the Jouyban-Acree model for a binary solvent mixture at a fixed temperature is:

ln xm,T = f1 ln x1,T + f2 ln x2,T + [f1f2 / T] Σ Ai(f1 - f2)i

Where:

-

xm,T , x1,T , and x2,T are the mole fraction solubilities of the solute in the mixture, neat solvent 1, and neat solvent 2 at temperature T, respectively.

-

f1 and f2 are the volume fractions of the solvents in the initial mixture.

-

Ai are the model constants, which are determined by fitting the model to experimental data.

The power of the Jouyban-Acree model lies in its ability to accurately predict solubility across the entire composition range of a binary or even ternary solvent system using a minimal number of experimental data points.[6][8][9] This makes it a highly efficient tool in formulation development, where optimizing solvent mixtures is common. Recent advancements have even integrated this model with machine learning techniques to enhance its predictive power across a wider range of APIs and solvent systems.[10]

Data Presentation and Thermodynamic Insights

Once determined, the solubility data should be presented clearly and concisely. The following table is an illustrative template for presenting the mole fraction solubility (x) and mass solubility (mg/mL) of N-(4-Methyl-2-pyridyl)benzenesulfonamide in various solvents at a standard temperature.

Table 1: Hypothetical Solubility Data of N-(4-Methyl-2-pyridyl)benzenesulfonamide at 298.15 K

| Solvent | Mole Fraction Solubility (x) | Mass Solubility (mg/mL) |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value |

| Toluene | Experimental Value | Experimental Value |

| Hexane | Experimental Value | Experimental Value |

By measuring solubility at several different temperatures, key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation, providing deeper insight into the dissolution process.

Conclusion

Determining the solubility of N-(4-Methyl-2-pyridyl)benzenesulfonamide in organic solvents is a foundational step in its development pathway. This guide has provided a comprehensive framework for this task, grounded in authoritative scientific principles and methodologies. By following a systematic approach that includes a robust experimental protocol like the shake-flask method, strategic solvent selection, and the application of predictive models, researchers can generate a high-quality solubility profile. This data is essential for informed decision-making in chemical process development and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.

References

-

Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 262-269. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150. [Link]

-

Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

-

Chen, P. H., Lin, Y. C., & Tsai, D. H. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Crystal Growth & Design. [Link]

-

Brouwers, J., & Augustijns, P. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

Tiko, D. G., & Bodmeier, R. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(6), 1478-1488. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. [Link]

-

Academia.edu. (n.d.). (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 6. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 10. pubs.acs.org [pubs.acs.org]

History of sulfonamide synthesis involving 2-aminopyridine derivatives

The Convergence of 2-Aminopyridine and Sulfonamide Chemistry

Executive Summary

This technical guide explores the synthesis, historical significance, and structural logic of Sulfapyridine (M&B 693) .[1] As the first sulfonamide derivative effectively treating pneumococcal pneumonia, its development marked a pivotal shift from azo-dye-based antimicrobials to rationally designed heterocyclic sulfonamides.[1] This document details the chemical pathway coupling 2-aminopyridine with p-acetamidobenzenesulfonyl chloride , analyzes the Structure-Activity Relationship (SAR) through the Bell-Roblin theory, and provides a reproducible experimental protocol for research applications.[1]

Historical Context: The Pyridine Pivot

Before 1937, the sulfonamide landscape was dominated by Sulfanilamide, a drug effective against streptococci but largely ineffective against pneumococci (the primary cause of bacterial pneumonia).[1]

The breakthrough occurred at May & Baker (Dagenham, UK) under the direction of Arthur Ewins and Montague Phillips .[1] Moving beyond the simple phenyl-sulfonamide scaffold, they sought to modify the amide nitrogen (

-

The Discovery: On November 2, 1937, Phillips synthesized M&B 693 by condensing 2-aminopyridine with the sulfonyl chloride derivative.[1]

-

Clinical Impact: The drug famously treated Winston Churchill’s pneumonia in 1943, cementing its status as a strategic wartime asset.[1]

-

Scientific Shift: This synthesis demonstrated that efficacy was not limited to the simple sulfanilamide structure, initiating the "heterocyclic era" of sulfa drugs (leading to sulfadiazine and sulfamethoxazole).[1]

Mechanistic SAR: The Bell-Roblin Theory

To understand why 2-aminopyridine was the correct choice, one must analyze the acid-dissociation constants (pKa).[1]

The antibacterial activity of sulfonamides is governed by the Bell-Roblin Theory , which posits that potency is maximized when the pKa of the sulfonamide group (

| Compound | Substituent ( | pKa | Ionization at pH 7.4 | Relative Potency |

| Sulfanilamide | Hydrogen | 10.4 | < 1% | Low |

| Sulfapyridine | 2-Pyridyl | 8.4 | ~10% | High |

| Sulfadiazine | 2-Pyrimidinyl | 6.5 | > 80% | Very High |

Chemical Logic: The pyridine ring is electron-withdrawing.[1] It pulls electron density away from the sulfonamide nitrogen, weakening the N-H bond and stabilizing the resulting anion.[1] This lowers the pKa from 10.4 (sulfanilamide) to 8.4 (sulfapyridine), drastically increasing the concentration of the active ionized species at physiological pH.[1]

Visualization: The Bell-Roblin Logic

Figure 1: The structural modification of sulfanilamide with 2-aminopyridine lowers pKa, facilitating enzyme inhibition.[1]

Chemical Synthesis Pathway

The synthesis follows a classic protection-condensation-deprotection strategy.[1] Direct reaction of sulfanilamide with 2-chloropyridine is difficult; therefore, the "sulfonyl chloride" route is preferred.[1]

Reaction Workflow

-

Precursor Preparation: Acetanilide is chlorosulfonated to form p-acetamidobenzenesulfonyl chloride (ASC).[1] The acetyl group protects the aniline amine from reacting with the sulfonyl chloride.[1]

-

Condensation: ASC reacts with 2-aminopyridine .[1]

-

Hydrolysis: The acetyl protecting group is removed using either acid or base hydrolysis to reveal the active primary amine.[1]

Visualization: Synthetic Route

Figure 2: Step-by-step synthetic pathway from Acetanilide to Sulfapyridine.[1][2][3]

Experimental Protocol (Laboratory Scale)

Safety Warning: Chlorosulfonic acid is highly corrosive. 2-aminopyridine is toxic.[1] Perform all steps in a fume hood.

Phase A: Preparation of p-Acetamidobenzenesulfonyl Chloride (ASC)[1]

-

Reagents: Acetanilide (13.5 g), Chlorosulfonic acid (35 mL).

-

Procedure:

-

Place acetanilide in a dry flask.[1]

-

Add chlorosulfonic acid dropwise with stirring (reaction is exothermic; maintain temp < 50°C).

-

Heat on a water bath at 60–70°C for 2 hours to complete the reaction.

-

Quench: Pour the mixture slowly onto crushed ice. The ASC will precipitate as a white/grey solid.[1]

-

Isolation: Filter, wash with cold water, and dry.[1]

-

Phase B: Condensation with 2-Aminopyridine[1]

-

Reagents: ASC (from Phase A, approx. 23 g), 2-Aminopyridine (9.4 g), Dry Pyridine (30 mL) or Acetone/NaHCO3.

-

Procedure:

-

Dissolve 2-aminopyridine in dry pyridine (or acetone).[1]

-

Add ASC in small portions over 30 minutes.

-

Reflux: Heat the mixture to 60–80°C for 1 hour. The solution will darken.

-

Precipitation: Pour the reaction mixture into 300 mL of cold water. The intermediate (N4-acetylsulfapyridine) will precipitate.[1]

-

Filtration: Collect the solid.

-

Phase C: Hydrolysis and Purification[1][2]

-

Reagents: 2N Sodium Hydroxide (NaOH).

-

Procedure:

-

Suspend the intermediate in 2N NaOH (approx. 10 equivalents).

-

Reflux: Boil gently for 45–60 minutes. The solid should dissolve as the acetyl group is cleaved and the sulfonamide forms a sodium salt.[1]

-

Neutralization: Cool the solution. Add dilute Acetic Acid or HCl dropwise until the pH reaches ~6.5 (the isoelectric point).[1]

-

Crystallization: Sulfapyridine will precipitate as a white crystalline powder.[1]

-

Recrystallization: Purify using hot ethanol or 90% acetone.[1]

-

Yield Target: ~60-70%. Melting Point: 191–193°C.[1]

-

References

-

May & Baker Ltd. (1937).[1] Sulfapyridine synthesis and history.[1][4][3] Wikipedia.[1] Retrieved from [Link][1][3]

-

University of Bristol, School of Chemistry. (n.d.).[1] Sulfanilamide and M&B 693: Molecule of the Month.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5336, Sulfapyridine.[1] Retrieved from [Link][1]

-

Lesney, M. S. (2001).[1] The Sulfa War: Drugs that changed the world.[1][5] Today's Chemist at Work.[1] (Context on Churchill and M&B 693).

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 3. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.org [mdpi.org]

- 5. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Toxicity of N-(4-Methyl-2-pyridyl)benzenesulfonamide: A Risk-Based Approach for Researchers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a compound of interest within synthetic and medicinal chemistry. However, a thorough investigation of publicly available safety and toxicological data reveals a significant gap: to the best of our knowledge, the chemical, physical, and toxicological properties of this specific molecule have not been comprehensively investigated. This guide, therefore, adopts a risk-based approach, extrapolating potential hazards from its constituent chemical moieties—the benzenesulfonamide core and the 2-amino-4-methylpyridine precursor. This document is designed to empower researchers with a framework for safe handling and to underscore the critical importance of treating uncharacterized compounds as potentially hazardous.

Section 1: Extrapolated Hazard Profile from Structural Analogues

In the absence of direct data, a logical first step in risk assessment is to analyze the known hazards of the building blocks and structurally related compounds.

The Benzenesulfonamide Moiety: A Profile of Moderate Toxicity

Benzenesulfonamide and its derivatives are a well-established class of compounds with a range of biological activities. While many are utilized as therapeutics, they are not without toxicological considerations.

-

General Toxicity : Benzenesulfonamide itself is considered to have moderate acute oral toxicity.[1] In animal studies, repeated oral exposure has been linked to abnormalities in liver function tests, as well as changes in leukocyte and erythrocyte counts.[2]

-

Antibacterial Properties and Mechanism : Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] This antibacterial action highlights the potential for biological activity in the target compound.

-

Structure-Activity Relationships (SAR) : SAR studies on sulfonamides indicate that substitutions on the sulfonamide nitrogen can significantly alter both potency and toxicity.[4][5] Heterocyclic substituents, such as the pyridyl group in our compound of interest, are known to produce highly potent derivatives.[4]

The 2-Amino-4-methylpyridine Precursor: A Significant Hazard Contributor

The safety data for 2-amino-4-methylpyridine (CAS 695-34-1), a likely precursor or structural component, paints a much more hazardous picture and should be a primary driver of handling precautions.

-

Acute Toxicity : This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] The GHS classification includes Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[8][9]

-

Corrosivity : It is known to cause severe skin burns and eye damage.[6]

-

Organ Toxicity : There is a potential for damage to organs through prolonged or repeated exposure.[7]

Expert Insight: The high acute toxicity and corrosivity of the 2-amino-4-methylpyridine precursor strongly suggest that N-(4-Methyl-2-pyridyl)benzenesulfonamide should be handled as, at a minimum, a potent irritant and a substance with the potential for significant systemic toxicity until proven otherwise.

Section 2: Comprehensive Safety Data Sheet (SDS) - A Predictive Analysis

While no official SDS exists for N-(4-Methyl-2-pyridyl)benzenesulfonamide, we can construct a predictive SDS based on the data from its components.

| Property | Predicted Data/Information | Source/Rationale |

| GHS Hazard Classification | Acute Toxicity, Oral (Category 3/4) , Acute Toxicity, Dermal (Category 3/4) , Acute Toxicity, Inhalation (Category 3/4) , Skin Corrosion/Irritation (Category 1C/2) , Serious Eye Damage/Eye Irritation (Category 1/2A) , Specific Target Organ Toxicity - Repeated Exposure (Category 2) , Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | Extrapolated from 2-amino-4-methylpyridine[6][7][8][9] and general sulfonamide toxicity.[2] The pyridyl moiety is a known structural alert for toxicity. |

| Signal Word | Danger | Based on the high probability of severe skin/eye damage and acute toxicity. |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. | Synthesized from the GHS classifications of the precursors.[6] |

| Precautionary Statements | P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P405, P501 | A comprehensive set of precautions reflecting the potential for high toxicity and corrosivity.[6][10] |

| First-Aid Measures | Inhalation: Move to fresh air, seek immediate medical attention. Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | Standard first aid for highly toxic and corrosive substances.[6][7][8] |

| Fire-Fighting Measures | Use dry powder, carbon dioxide, or alcohol-resistant foam. A solid water stream may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus. | General guidance for organic solids.[7] |

| Handling and Storage | Handle under a chemical fume hood. Avoid all contact with skin and eyes. Do not breathe dust. Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | Prudent practices for handling uncharacterized, potentially highly toxic compounds.[11] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and a face shield, lab coat. Respiratory protection may be required if dust is generated. | Standard PPE for handling hazardous chemicals.[11] |

Section 3: Experimental Protocols for Safe Handling and Risk Mitigation

Given the uncharacterized nature of this compound, all work should be conducted under the assumption that it is hazardous. The following protocols are designed as a self-validating system to minimize exposure.

Risk Assessment Workflow for Novel Compounds

The following workflow should be completed before any experimental work begins.

Caption: Risk assessment workflow for novel compounds.

Step-by-Step Protocol for Handling N-(4-Methyl-2-pyridyl)benzenesulfonamide

-

Preparation and Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Weighing and Solution Preparation :

-

To minimize dust generation, weigh the solid in a tared, sealed container within the fume hood.

-

If transferring solid, use a spatula and ensure slow, deliberate movements.

-

Add solvent to the solid slowly to avoid splashing.

-

-

During the Reaction :

-

Keep the reaction vessel clearly labeled and within the designated area of the fume hood.

-

Maintain the fume hood sash at the lowest practical height.

-

-

Waste Disposal :

-

All solid and liquid waste containing the compound should be collected in a designated, labeled hazardous waste container.

-

Contaminated consumables (gloves, weighing paper, etc.) must also be disposed of as hazardous waste.

-

-

Decontamination :

-

Wipe down the designated work area in the fume hood with an appropriate solvent and then soap and water after work is complete.

-

Thoroughly wash hands and forearms after removing PPE.

-

Section 4: Emergency Procedures

Spill Response Workflow

Caption: Emergency spill response workflow.

-

For skin exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

For eye exposure : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

Conclusion: A Commitment to Proactive Safety

The study of novel chemical entities like N-(4-Methyl-2-pyridyl)benzenesulfonamide is fundamental to scientific advancement. However, this pursuit must be balanced with an unwavering commitment to safety. In the absence of comprehensive toxicological data, a conservative, risk-based approach is not just recommended—it is essential. By understanding the hazards of related structures and adhering to rigorous safe handling protocols, researchers can mitigate the risks associated with this and other uncharacterized compounds, ensuring a culture of safety and scientific integrity.

References

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (n.d.).

- Khan, F. I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.

- BLDpharm. (n.d.). 53472-20-1 | N-(4-Methyl-2-pyridyl)benzenesulfonamide.

- Loba Chemie. (2016, April 20). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine.

- CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.

- ResearchGate. (2020, September).

- University of Pittsburgh. (2023, September 21). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS.

- Haz-Map. (n.d.). Benzenesulfonamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 651192, 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.

- University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP.

- Jubilant Ingrevia Limited. (2024, February 2).

- American Chemical Society. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7370, Benzenesulfonamide.

- Sigma-Aldrich. (n.d.). 4-amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide.

- Rider, C. V., et al. (2023).

- National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.

- Cayman Chemical. (2025, October 29). Safety Data Sheet: 4-Acetamidobenzenesulfonamide.

- MDPI. (2021, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics.

- Pharma D. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube.

- National Research Council. (2017, September 18).

- MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Synchem. (n.d.). N-(4-Bromo-2-pyridinyl)-4-methyl-benzenesulfonamide.

- BLDpharm. (n.d.). 4-Chloro-N-(4-methyl-2-pyridinyl)benzenesulfonamide.

- University of California, Los Angeles. (n.d.).

- Open Access Pub. (n.d.).

- CHEMTREC. (2020, January 14).

- MDPI. (2021, October 16). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-methylpyridine | 695-34-1.

- BLDpharm. (n.d.). 4-Methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide.

- ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters.

- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.

- Sigma-Aldrich. (n.d.). 4-amino-N-(4-methyl-6-(2-pyridinyl)-2-pyrimidinyl)benzenesulfonamide.

- PMC. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.

- MDPI. (2022, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-.

Sources

- 1. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 2. Benzenesulfonamide - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. twu.edu [twu.edu]

- 12. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

Methodological & Application

Application Note: Optimized Sulfonation Protocols for 2-Amino-4-Methylpyridine

Abstract & Strategic Relevance

The sulfonation of 2-amino-4-methylpyridine (CAS: 695-34-1) is a critical transformation in the synthesis of diverse pharmaceutical intermediates, particularly for kinase inhibitors and iNOS (inducible Nitric Oxide Synthase) modulators. While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS), the presence of the amino group at the C2 position activates the ring, overcoming the deactivating effect of protonation under acidic conditions.

This guide details two validated protocols for synthesizing 2-amino-4-methylpyridine-5-sulfonic acid . We prioritize the Oleum (Fuming Sulfuric Acid) Method for its robustness and scalability, while providing a Chlorosulfonic Acid Method for applications requiring milder thermal profiles.

Mechanistic Insight & Regiochemistry

The Challenge of Pyridine Sulfonation

Under standard sulfonation conditions (strong acid), the pyridine nitrogen is protonated (

Regioselectivity (The "C5" Preference)

The sulfonation occurs at the C5 position due to the cooperative directing effects and steric factors:

-

C3 Position (Ortho to Amino, Ortho to Methyl): Theoretically activated, but sterically crowded by the flanking amino and methyl groups.

-

C5 Position (Para to Amino, Ortho to Methyl): Strongly activated by the para-amino resonance effect and less sterically hindered.

Reaction Scheme: The reaction proceeds via the formation of a sulfamate intermediate (in some pathways) or direct attack on the free-base equilibrium species, yielding the zwitterionic sulfonic acid.

Caption: Figure 1. Mechanistic pathway favoring C5 sulfonation via the activated pyridinium species.

Experimental Protocols

Protocol A: High-Temperature Oleum Sulfonation (Recommended)

Applicability: High yield, scalable, thermodynamic control. Safety Critical: Oleum is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 2-Amino-4-methylpyridine (10.0 g, 92.5 mmol)

-

Reagent: Fuming Sulfuric Acid (Oleum), 20-30% free

(30 mL) -

Solvent: None (Neat reaction)

-

Quenching: Crushed Ice (200 g), Ammonium Hydroxide (25% aq) or Sodium Carbonate.

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Addition: Place the Oleum (30 mL) in the flask. Cool to 0-5°C using an ice bath.

-

Substrate Introduction: Add 2-Amino-4-methylpyridine portion-wise over 20 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 20°C during addition.

-

Reaction: Remove the ice bath. Heat the mixture gradually to 160°C - 180°C using an oil bath.

-

Monitoring: Maintain temperature for 4–6 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (

) should disappear, replaced by a baseline spot (sulfonic acid). -

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto 200 g of crushed ice with vigorous stirring. Do not pour water into the acid.

-

Isolation:

-

The solution will be highly acidic (pH < 1).

-

Adjust pH to ~4.5–5.5 (the isoelectric point) using conc.

or saturated -

A white to off-white precipitate (the zwitterion) will form.

-

-

Purification: Cool the slurry to 4°C for 2 hours. Filter the solid.[2][3][4][5] Wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Chlorosulfonic Acid Method (Alternative)

Applicability: Milder temperature, potentially cleaner profile, but risk of sulfonyl chloride formation.

Step-by-Step Methodology

-

Setup: Dry 3-neck RBF,

atmosphere. -

Dissolution: Dissolve 2-Amino-4-methylpyridine (5.0 g) in dry chloroform or DCE (25 mL).

-

Reagent Addition: Add Chlorosulfonic acid (

, 3.0 equiv) dropwise at 0°C. -

Reflux: Heat to reflux (approx. 60-80°C) for 4 hours.

-

Workup: Pour onto ice. If the sulfonyl chloride is formed, hydrolyze it by heating the aqueous solution briefly or simply adjusting the pH to precipitate the sulfonic acid zwitterion as in Protocol A.

Process Workflow & Decision Logic

Caption: Figure 2. Operational workflow for selecting reaction conditions and isolation steps.

Analytical Validation (QC Criteria)

To confirm the identity of 2-amino-4-methylpyridine-5-sulfonic acid , utilize the following expected data points.

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to off-white crystalline powder | Darkens upon oxidation/light exposure. |

| Melting Point | > 300°C (Decomposes) | Typical for zwitterionic sulfonic acids. |

| Loss of coupling between H5/H6. H3 and H6 appear as singlets. | ||

| Solubility | Soluble in basic/acidic water; Insoluble in organic solvents | Amphoteric nature. |

Troubleshooting Guide:

-

Issue: No precipitate upon neutralization.

-

Cause: pH overshot (too basic) or undershot (too acidic).

-

Fix: Carefully titrate to pH 4.5–5.5. The product is soluble as a cation (pH < 3) and anion (pH > 8).

-

-

Issue: Black tar formation.

-

Cause: Temperature spike during Oleum addition or reaction temp >200°C.

-

Fix: Strictly control addition rate at 0°C.

-

References

-

BenchChem. "A Detailed Protocol for the Sulfonation of 4-Aminopyridine." Application Note. Accessed 2023. Link

-

National Center for Biotechnology Information. "2-Amino-4-methylpyridine (CID 1533)." PubChem Compound Summary. Link

-

Vertex AI Search. "Synthesis and purification method of 2-amino-4-methylpyridine."[4] Patent CN107011254B. Link

- Grimmett, M. R. "Halogenation, Sulfonation, and Nitration of Pyridines." Heterocyclic Chemistry. (General Reference for Pyridine EAS).

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of N-(4-Methyl-2-pyridyl)benzenesulfonamide as a Bidentate Ligand

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the physicochemical properties, coordination modes, and experimental protocols for utilizing N-(4-Methyl-2-pyridyl)benzenesulfonamide (henceforth referred to as L1 ) as a bidentate ligand.

Executive Summary

N-(4-Methyl-2-pyridyl)benzenesulfonamide (L1 ) is a versatile pharmacophore and ligand scaffold. Unlike simple pyridine or sulfonamide ligands, L1 possesses a "chameleon-like" coordination ability. Depending on the metal center and pH, it can switch between a strained N,N-bidentate mode (common in catalytic intermediates) and a thermodynamically stable N,O-bidentate mode (common in isolated bioactive complexes). This guide provides protocols for synthesizing L1 , isolating its Copper(II) complex, and utilizing it as a directing group in catalysis.

Ligand Profile & Mechanistic Insight

Chemical Structure and Properties

-

IUPAC Name: N-(4-methylpyridin-2-yl)benzenesulfonamide

-

Molecular Formula:

-

Acidity (

): ~7.5 – 8.5 (Sulfonamide NH). -

Solubility: Soluble in DMSO, DMF, Acetone, MeOH (hot); sparingly soluble in water; insoluble in non-polar hexanes.

Coordination Modes: The "Bite" Dilemma

To use L1 effectively, one must understand how it bites the metal. Upon deprotonation of the sulfonamide nitrogen (

-

N,O-Chelation (Thermodynamic Mode): The pyridine nitrogen (

) and one sulfonyl oxygen (-

Geometry: Forms a 6-membered chelate ring (

). -

Stability: High. Preferred by hard/borderline acids like Cu(II), Zn(II), Ni(II).

-

Application: Bioinorganic complexes (SOD mimics), Crystal engineering.

-

-

N,N-Chelation (Kinetic/Catalytic Mode): The pyridine nitrogen (

) and the sulfonamide nitrogen (-

Geometry: Forms a highly strained 4-membered chelate ring (

). -

Stability: Low in isolation; typically observed as a transient intermediate in Pd-catalyzed C-H activation or stabilized by bridging two metal centers.

-

Application: Directing Group (DG) for C-H functionalization.

-

Visualization of Coordination Logic

Figure 1: Divergent coordination pathways of L1 dependent on metal hardness and reaction conditions.

Experimental Protocols

Protocol A: Synthesis of the Ligand (L1)

Prerequisite: If L1 is not purchased commercially, synthesize it via sulfocylation.

Reagents:

-

2-Amino-4-methylpyridine (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (Solvent/Base) or DCM/Triethylamine system.

Workflow:

-

Dissolve 2-Amino-4-methylpyridine (10 mmol) in dry Pyridine (10 mL) at 0°C.

-

Dropwise add Benzenesulfonyl chloride (11 mmol).

-

Warm to Room Temperature (RT) and stir for 4–12 hours (Monitor via TLC, 50% EtOAc/Hexane).

-

Quench: Pour mixture into ice-cold water (100 mL). The sulfonamide should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

-

Yield: Expect >85% white crystalline solid.

Protocol B: Synthesis of Bioactive Copper(II) Complex

Target: Stable N,O-chelated complex for biological screening.

Materials:

-

Ligand L1 (2.0 mmol)

- (1.0 mmol)

-

Methanol (MeOH) and 0.1M NaOH.

Step-by-Step Procedure:

-

Ligand Activation: Dissolve L1 (2.0 mmol) in warm MeOH (20 mL). Add 0.1M NaOH (2.0 mmol) dropwise to deprotonate the sulfonamide (

). The solution remains clear. -

Metal Addition: Dissolve

(1.0 mmol) in MeOH (10 mL). Add this blue solution slowly to the ligand solution. -

Reaction: Reflux the mixture for 2 hours. The color typically deepens to dark green/blue.

-

Isolation: Allow the solution to cool slowly to RT. If precipitate forms, filter. If not, reduce volume by 50% on a rotavap and let stand overnight.

-

Wash: Wash the precipitate with cold MeOH and Diethyl Ether.

-

Drying: Vacuum dry at 50°C for 4 hours.

Expected Data (QC):

| Technique | Parameter | Expected Observation | Mechanistic Reason |

|---|

| FT-IR |

Protocol C: Utilization as Directing Group (Pd-Catalysis)

Target: Ortho-functionalization of the benzene ring using L1 as a transient directing group.

Concept: The Pyridine N binds Pd(II), bringing the metal into proximity with the ortho-C-H bonds of the benzenesulfonyl ring. Note: This is difficult with sulfonamides due to the geometry. More commonly, this ligand directs functionalization on the Pyridine ring itself or acts as an auxiliary ligand.

Standard Catalytic Setup (C-H Activation):

-

Substrate: L1 (0.2 mmol).

-

Catalyst:

(5-10 mol%). -

Oxidant:

(2.0 eq) or -

Coupling Partner: Alkyl iodide or Acrylate.

-

Solvent: t-Amyl alcohol or DCE.

-

Conditions: 100°C, sealed tube, 24h.

Critical Troubleshooting & Optimization

Solubility Issues

-

Problem: Ligand precipitates immediately upon adding metal salt.

-

Cause: Rapid coordination polymer formation or pH too low (neutral ligand is less soluble).

-

Solution: Ensure full deprotonation (use NaOH or KOH). Switch solvent to DMF/MeOH (1:1) mixture to maintain solubility of the intermediate.

Differentiating Coordination Modes (XRD vs IR)

Do not rely solely on IR.

-

N,O-Chelate: Look for significant splitting or shifting of the

bands. -

N,N-Chelate: The

bands remain relatively unperturbed compared to the free anion, but the Pyridine ring breathing modes shift significantly. -

Definitive Proof: Single Crystal X-Ray Diffraction (SC-XRD) is mandatory for publication.

-

Growth Method: Slow evaporation of a MeOH/MeCN solution.

-

Workflow Visualization

Figure 2: Experimental decision tree for utilizing L1 in synthesis versus catalysis.

References

-

Coordination Chemistry of Sulfonamides: Castineiras, A., et al. (2002). Structural and spectral studies of sulfonamide complexes. Zeitschrift für anorganische und allgemeine Chemie .

-

Catalytic Applications (Directing Groups): Daugulis, O., et al. (2011). Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds. Accounts of Chemical Research .

-

pKa and Physicochemical Properties: Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics .

-

Crystal Structure Data (Analogous Complexes): Cambridge Crystallographic Data Centre (CCDC). Search for "Sulfapyridine metal complexes".

In vitro assay protocols involving N-(4-Methyl-2-pyridyl)benzenesulfonamide

Application Note: Precision Profiling of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Introduction & Mechanistic Rationale

N-(4-Methyl-2-pyridyl)benzenesulfonamide represents a critical scaffold in the study of metalloenzyme inhibition, specifically targeting the Carbonic Anhydrase (CA) superfamily. Unlike classical sulfonamide antibiotics (sulfanilamides) which require a p-amino group to inhibit dihydropteroate synthase, this molecule features an unsubstituted benzenesulfonyl moiety linked to a methylated pyridine ring.

This structural distinction shifts its primary biological activity from antibacterial to Carbonic Anhydrase Inhibition . The sulfonamide moiety (

This guide details the validated protocols for profiling this compound, focusing on Esterase Activity Assays (a high-throughput surrogate for CO2 hydration) and Physicochemical Profiling (pKa determination), essential for understanding its pharmacokinetics.

Compound Preparation & Handling

Objective: To generate a stable, precipitation-free stock solution for biochemical assays.

Critical Insight: Sulfonamides are weak acids (

Protocol A: Stock Solution Preparation

-

Weighing: Weigh 5–10 mg of N-(4-Methyl-2-pyridyl)benzenesulfonamide into a glass vial. Avoid static charge.

-

Solvent Selection: Dissolve in 100% DMSO (Dimethyl Sulfoxide).

-

Target Concentration: 10 mM or 20 mM.

-

Rationale: The pyridine ring increases lipophilicity compared to simple benzenesulfonamide. Aqueous buffers may cause precipitation at high concentrations.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

-

Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (

cycles).

-

Primary Assay: Carbonic Anhydrase Esterase Activity[1]

Objective: Determine the

Mechanism: CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow,

Materials

-

Enzyme: Bovine Carbonic Anhydrase II (Sigma, lyophilized). Reconstitute to 1 mg/mL in water.

-

Substrate: p-Nitrophenyl Acetate (p-NPA). Prepare 300 mM stock in Acetone (Freshly prepared).

-

Assay Buffer: 15 mM Tris-Sulfate, pH 7.6.

-

Note: Do NOT use Tris-HCl or PBS. Chloride ions (

) are weak inhibitors of CA and will skew kinetic data.

-

-

Control Inhibitor: Acetazolamide (Standard

~10 nM).

Experimental Workflow (96-Well Plate)

| Step | Component | Volume ( | Notes |

| 1 | Assay Buffer | 140 | Pre-warm to 25°C. |

| 2 | Inhibitor (Test Cmpd) | 20 | 10-point serial dilution in Buffer (keep DMSO <1%). |

| 3 | Enzyme (bCA-II) | 20 | Final conc: ~100 nM. |

| 4 | Incubation | - | 15 minutes at 25°C (Critical for equilibrium binding). |

| 5 | Substrate (p-NPA) | 20 | Final conc: 3 mM. Start reaction immediately. |

| Total | 200 |

Kinetic Read Parameters

-

Mode: Kinetic (Absorbance).

-

Interval: 30 seconds.

-

Shake: 5 seconds before first read.

Data Analysis

-

Calculate the Initial Velocity (

) from the linear portion of the absorbance vs. time curve (first 5–10 mins). -

Normalize data:

-

Fit to a 4-parameter logistic (4PL) equation to derive

. -

Cheng-Prusoff Correction: Since p-NPA is a non-physiological substrate, calculate

:

Visualization of Mechanism & Workflow

The following diagram illustrates the competitive inhibition mechanism and the assay logic.

Caption: Figure 1. Left: Mechanistic competition between the sulfonamide inhibitor and substrate at the Zinc active site. Right: Step-by-step kinetic assay workflow.

Physicochemical Profiling: pKa Determination

Rationale: The sulfonamide nitrogen (

Protocol B: Spectrophotometric Titration

-

Preparation: Prepare a 50

solution of the compound in a mixed solvent system (e.g., water:methanol 9:1) to ensure solubility across pH ranges. -

Titration: Adjust pH from 4.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH.

-

Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

-

Analysis: Look for the bathochromic shift (red shift) of the

associated with the deprotonation of the sulfonamide nitrogen. -

Calculation: Plot Absorbance at

vs. pH. The inflection point is the-

Expected Value: The pyridine ring is electron-withdrawing, likely lowering the

slightly compared to benzenesulfonamide (

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Sigma-Aldrich. (2023). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Link

-

Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

-

Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews. Link

-

PubChem. (2023). Compound Summary: Benzenesulfonamide derivatives. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-(4-Methyl-2-pyridyl)benzenesulfonamide formation

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties in the synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide .

Topic: Overcoming Steric & Electronic Barriers in N-(4-Methyl-2-pyridyl)benzenesulfonamide Formation Ticket ID: CHEM-SUP-2024-04-MPB Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric" Illusion

Users often report "steric hindrance" when synthesizing sulfonamides from 2-aminopyridines (specifically 2-amino-4-picoline ). However, the primary barrier is often electronic deactivation combined with regiochemical competition , rather than pure steric bulk.[1]

The 2-aminopyridine moiety presents a unique challenge:

-

Low Nucleophilicity: The electron-withdrawing nature of the pyridine ring renders the exocyclic amino group (

) significantly less nucleophilic than a standard aniline.[1] -

Competing Nucleophile: The endocyclic ring nitrogen (N1) is often more nucleophilic, leading to kinetic trapping at the wrong site or formation of unstable intermediates.[1]

-

Bis-Sulfonylation: Once the mono-sulfonamide is formed, the remaining N-H proton becomes highly acidic (pKa ~6–7), making the product more reactive than the starting material toward a second equivalent of sulfonyl chloride.[1]

This guide provides protocols to overcome these specific barriers.

Troubleshooting Guide (Q&A)

Q1: "I am getting low conversion (<20%) despite refluxing in DCM/TEA. Is the 4-methyl group causing steric hindrance?"

Diagnosis: No, the 4-methyl group is meta to the amine and poses negligible steric hindrance.[1] The issue is the insufficient basicity of triethylamine (TEA) in dichloromethane (DCM).[1] Technical Insight: The exocyclic amine of 2-aminopyridine is poorly nucleophilic.[1] TEA (pKa ~10.[1]7) is not strong enough to fully deprotonate the amine or effectively buffer the HCl generated without a nucleophilic catalyst.[1] Solution:

-

Switch Solvent/Base: Move to Pyridine (acts as both solvent and base).[1]

-

Add Catalyst: Use DMAP (4-Dimethylaminopyridine) (5–10 mol%). DMAP forms a highly reactive

-sulfonylpyridinium intermediate that transfers the sulfonyl group to the hindered amine.[1]

Q2: "I see a major byproduct with a higher Rf. Is this the bis-sulfonamide?"

Diagnosis: Yes. This is the classic "runaway reaction."

Mechanism: The mono-sulfonated product (

-

Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of sulfonyl chloride.[1] Do not use excess.

-

Hydrolysis Step: If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/MeOH at reflux for 30 minutes. The bis-sulfonamide bond is chemically distinct; the second sulfonyl group is often more labile and can be selectively cleaved back to the mono-product.[1]

Q3: "Why does the reaction turn black/tarry when using NaH?"

Diagnosis: Oxidative degradation or polymerization.[1] Technical Insight: While Sodium Hydride (NaH) is excellent for increasing nucleophilicity, the resulting amide anion is extremely reactive.[1] If the sulfonyl chloride is added too quickly or at high temperatures, side reactions (including attack at the pyridine ring carbons) can occur.[1] Solution:

-

Temperature Control: Perform the deprotonation at 0°C , then add the sulfonyl chloride dropwise at 0°C. Allow to warm to RT only after addition is complete.

Validated Experimental Protocols

Protocol A: The "Kinetic" Method (Recommended for Scale-up)

Best for avoiding bis-sulfonylation and mild conditions.

Reagents:

-

2-Amino-4-methylpyridine (1.0 equiv)

-

Benzenesulfonyl chloride (1.0 equiv)

-

Pyridine (Solvent, ~0.5 M concentration)

-

DMAP (0.1 equiv)[2]

Workflow:

-

Dissolve 2-amino-4-methylpyridine and DMAP in anhydrous pyridine under inert atmosphere (

). -

Cool the solution to 0°C .

-

Add benzenesulfonyl chloride dropwise over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to 40°C (not reflux) for 4–6 hours.

-

Quench: Pour into ice water. The product often precipitates.[1]

-

Purification: If oil forms, extract with EtOAc. Wash rigorously with 1M HCl (to remove pyridine/DMAP) and saturated

(optional, to complex excess pyridine).

Protocol B: The "Thermodynamic" Method (For Stubborn Substrates)

Best if Protocol A yields low conversion.[1] Uses strong base deprotonation.

Reagents:

-

2-Amino-4-methylpyridine (1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

NaH (60% dispersion in oil, 1.2 equiv)

-

THF (Anhydrous)[3]

Workflow:

-

Suspend NaH in anhydrous THF at 0°C .

-

Add 2-amino-4-methylpyridine slowly. Evolution of

gas will be observed.[1] Stir for 30 min until gas evolution ceases (Formation of Sodium amide anion). -

Add benzenesulfonyl chloride dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Quench carefully with saturated

.[1] Extract with DCM.[1][4]

Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of base selection.

Caption: Pathway analysis showing the divergence between kinetic traps (N-ring attack) and thermodynamic product formation. Strong bases or nucleophilic catalysts (DMAP) favor the desired exocyclic pathway.

Quantitative Data Summary

| Parameter | Protocol A (Pyridine/DMAP) | Protocol B (NaH/THF) | Standard (DCM/TEA) |

| Primary Mechanism | Nucleophilic Catalysis | Anionic Nucleophile | General Base |

| Conversion Rate | High (80-95%) | Very High (>95%) | Low (<30%) |

| Risk of Bis-Sulfonylation | Moderate | High | Low |

| Steric Tolerance | Good | Excellent | Poor |

| Workup Difficulty | Moderate (Pyridine removal) | Easy (Aqueous quench) | Easy |

References

-

National Institutes of Health (NIH) - PubChem. Synthesis of N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide using NaH/THF. (Demonstrates the strong base protocol for 2-aminopyridines).

-

Organic Syntheses. General strategies for Sulfonylation of Amines. (Foundational protocols for sulfonamide bond formation).

-

Journal of Organic Chemistry. Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines. (Discusses the electronic properties of the 2-aminopyridine ring).

-

ResearchGate. Synthesis of 2-aminopyridine sulfonamides via chlorosulfonic acid derivatives. (Alternative pathways and characterization).

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

Technical Support Center: Catalyst Selection for N-(4-Methyl-2-pyridyl)benzenesulfonamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this crucial transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Introduction

The synthesis of N-arylsulfonamides, such as N-(4-Methyl-2-pyridyl)benzenesulfonamide, is a cornerstone of medicinal chemistry. These scaffolds are present in a multitude of FDA-approved drugs.[1] The most direct route, coupling 2-amino-4-methylpyridine with a benzenesulfonyl precursor, presents unique challenges due to the electronic properties of the pyridine ring and the potential for side reactions. The pyridyl nitrogen can act as a directing group or a competing nucleophile, complicating the reaction. Therefore, the judicious selection of a catalyst system is paramount for achieving high efficiency and selectivity. This guide will focus on transition metal-catalyzed cross-coupling reactions, which have become the state-of-the-art for this class of transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing N-(4-Methyl-2-pyridyl)benzenesulfonamide?

The two most powerful and widely adopted methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam or Ullmann-type couplings.[2][3][4]

-

Buchwald-Hartwig Amination: This involves the palladium-catalyzed cross-coupling of an aryl halide (or sulfonate) with an amine.[3][5] For this specific synthesis, it would typically involve coupling benzenesulfonamide with 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine. This method is highly versatile due to the extensive library of palladium catalysts and phosphine ligands that can be fine-tuned for specific substrates.[3][6]

-

Copper-Catalyzed N-Arylation: This method, often referred to as Chan-Lam or Ullmann coupling, typically uses a copper catalyst to couple an amine with an aryl boronic acid or aryl halide.[7] It is an excellent alternative to palladium catalysis, often favored for its lower cost.

Q2: Palladium or Copper: Which catalytic system should I choose?

The choice depends on several factors including cost, substrate availability, desired reaction conditions, and functional group tolerance.

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Chan-Lam/Ullmann) |

| Catalyst Cost | Higher (Palladium is a precious metal)[4] | Lower (Copper is more abundant) |

| Generality | Extremely broad scope for both amines and aryl partners.[3] | Good scope, particularly effective for N-heterocycles.[8] |

| Ligands | Requires specialized, often complex phosphine ligands.[6][9] | Often uses simpler, cheaper ligands like amino acids or diamines. |

| Reaction Temp. | Can often be run at lower temperatures (RT to 100 °C).[10] | Traditionally required higher temperatures, though modern systems are milder. |

| Sensitivity | Can be sensitive to air and moisture, often requiring inert conditions.[5] | Generally more robust and less sensitive to air. |

| Base | Often requires strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃).[11] | Can use a wider range of bases, including milder carbonates.[8] |

Recommendation: For initial explorations and maximum versatility, a well-chosen Palladium/phosphine ligand system is often the most reliable starting point. For cost-sensitive, large-scale syntheses, optimizing a Copper-catalyzed route is highly advantageous.

Q3: What is the fundamental role of the ligand in these catalytic reactions?

The ligand is not a passive spectator; it is a critical controller of the reaction's outcome. In a Palladium-catalyzed cycle, the ligand (typically a phosphine) modulates the electronic and steric environment of the palladium center.[6][9]

This control influences several key steps:

-

Rate of Oxidative Addition: The ligand facilitates the initial reaction of the palladium(0) species with the aryl halide.

-

Stability of the Catalyst: It prevents the precipitation of palladium black and stabilizes the active catalytic species.

-

Rate of Reductive Elimination: This is the final, product-forming step. The ligand's properties are crucial for making this step fast and efficient, preventing side reactions like beta-hydride elimination.[3][9]

Bidentate ligands, such as BINAP or Xantphos, are often effective because they form a stable chelate with the metal, which can accelerate reductive elimination and improve catalyst stability.[6][12]

Q4: Why is the choice of base so important?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the sulfonamide to form the active nucleophile.[3] An improperly chosen base can lead to several problems:

-

No Reaction: If the base is too weak, it may not effectively deprotonate the sulfonamide, stalling the catalytic cycle.

-

Catalyst Inhibition: Some bases can coordinate to the metal center and inhibit catalysis.

-

Side Reactions: Strong bases like alkoxides can sometimes react with the aryl halide or other components of the reaction mixture.[9]

Weakly coordinating, strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for Buchwald-Hartwig aminations.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Product Formation | 1. Inactive Catalyst: The Palladium(0) active species has not formed, or the catalyst has been oxidized.[5]2. Improper Ligand Choice: The ligand is not suitable for this specific transformation.[13]3. Incorrect Base: The base is too weak to deprotonate the sulfonamide or is inhibiting the catalyst.4. Presence of Water/Oxygen: Sulfonyl chlorides can hydrolyze, and Pd(0) catalysts can be deactivated by oxygen.[14] | 1. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).2. Screen a panel of ligands. Start with a versatile bidentate ligand like Xantphos or a sterically hindered monodentate ligand like P(t-Bu)₃.3. Switch to a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.4. Use anhydrous solvents and dry glassware. Degas the solvent before use.[14] |

| Significant Formation of a Polar Byproduct (Benzenesulfonic Acid) | 1. Hydrolysis of Benzenesulfonyl Chloride: The starting material is reacting with trace water in the reaction mixture.[14] | 1. Ensure all reagents and solvents are rigorously dried. Use freshly opened, high-purity benzenesulfonyl chloride. Perform the reaction under a strict inert atmosphere. |

| Formation of a Second, Less Polar Spot on TLC (Di-sulfonylation or Arylation of the Pyridine Nitrogen) | 1. Incorrect Stoichiometry: An excess of the arylating partner or harsh conditions can lead to reaction at the pyridine nitrogen.2. Ambident Nucleophilicity: The 2-aminopyridine moiety has two potential nucleophilic sites (the amino group and the ring nitrogen).[15][16] | 1. Carefully control the stoichiometry, using a slight excess (1.1-1.2 eq.) of the limiting reagent.2. This is controlled by the catalyst system. Palladium catalysts with bulky phosphine ligands generally favor N-arylation at the amino group. Softer bases can also help improve selectivity. |

| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the reaction solvent.2. Insufficient Temperature: The reaction may have a high activation energy.3. Product Inhibition: The product may be coordinating to the catalyst and slowing turnover. | 1. Choose a solvent that better solubilizes all components (e.g., Toluene, Dioxane, DMF).2. Gradually increase the reaction temperature, monitoring for decomposition by TLC/LC-MS.3. This is a complex issue often solved by changing the ligand. A ligand that promotes faster reductive elimination can overcome product inhibition. |

Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting efforts.

Caption: A decision tree for troubleshooting failed N-arylsulfonamide synthesis.

Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis using a well-established palladium catalyst system.

Reaction Scheme: 2-Amino-4-methylpyridine + Benzenesulfonyl chloride --(Pd Catalyst, Ligand, Base)--> N-(4-Methyl-2-pyridyl)benzenesulfonamide

Materials:

-

2-Amino-4-methylpyridine (1.0 mmol, 1.0 eq.)

-

Benzenesulfonyl chloride (1.1 mmol, 1.1 eq.)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.), finely ground and dried

-

Anhydrous Toluene (5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-4-methylpyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the benzenesulfonyl chloride.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. surface.syr.edu [surface.syr.edu]

- 7. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. Copper-catalyzed C-N Bond Cleavage: Synthesis of N-sulfonylformamidines from N-(2-pyridinylmethyl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A copper(II)-catalyzed aza-Friedel-Crafts reaction of N-(2-pyridyl)sulfonyl aldimines: synthesis of unsymmetrical diaryl amines and triaryl methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of sulfonamides via copper-catalyzed oxidative C–N bond cleavage of tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 24. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides | MDPI [mdpi.com]

- 26. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 27. How To [chem.rochester.edu]

- 28. escholarship.org [escholarship.org]

- 29. mdpi.com [mdpi.com]

- 30. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 31. ajchem-b.com [ajchem-b.com]

- 32. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 34. dergipark.org.tr [dergipark.org.tr]